Lndfh II
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-difucohexaose II can be synthesized using engineered Escherichia coli strains. The synthetic route involves the expression of specific glycosyltransferases that catalyze the formation of the oligosaccharide from simpler sugar precursors . The process typically includes the following steps:
- Expression of recombinant GDP-fucose synthesis pathway.
- Expression of bacterial α-1,4-fucosyltransferase.
- Optimization of transcription levels to enhance yield .
Industrial Production Methods: Industrial production of Lacto-N-difucohexaose II involves fermentation using engineered E. coli strains. The process is optimized for high yield and involves fed-batch fermentation techniques. The final product is purified using chromatographic methods to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-difucohexaose II primarily undergoes glycosylation reactions. It can be further modified by adding additional sugar units through enzymatic processes .
Common Reagents and Conditions:
Reagents: GDP-fucose, glycosyltransferases.
Conditions: Optimal pH and temperature for enzyme activity, typically around pH 7.0 and 37°C.
Major Products:
Lacto-N-fucopentaose V: Formed by the addition of a fucose unit to Lacto-N-difucohexaose II.
Other fucosylated oligosaccharides: Formed through similar glycosylation reactions.
Scientific Research Applications
Lacto-N-difucohexaose II has several applications in scientific research:
Mechanism of Action
Lacto-N-difucohexaose II exerts its effects primarily through its role as a prebiotic. It promotes the growth of beneficial gut bacteria, such as Bifidobacteria, by serving as a substrate for their growth . This, in turn, supports the development of a healthy gut microbiome and enhances the immune system . The compound also interacts with specific receptors on immune cells, modulating their activity and promoting immune responses .
Comparison with Similar Compounds
Lacto-N-tetraose: Another HMO with similar prebiotic effects.
2’-Fucosyllactose: A fucosylated HMO with immune-modulating properties.
Lacto-N-neotetraose: A precursor to Lacto-N-difucohexaose II with similar glycosylation pathways.
Uniqueness: Lacto-N-difucohexaose II is unique due to its specific structure and the presence of two fucose units, which enhance its prebiotic and immune-modulating effects compared to other HMOs .
Properties
Molecular Formula |
C38H65NO29 |
---|---|
Molecular Weight |
999.9 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-8-16(45)20(49)23(52)35(58-8)64-28-14(7-43)63-34(15(39-10(3)44)30(28)66-37-25(54)22(51)18(47)11(4-40)61-37)67-31-19(48)12(5-41)62-38(27(31)56)65-29-13(6-42)60-33(57)26(55)32(29)68-36-24(53)21(50)17(46)9(2)59-36/h8-9,11-38,40-43,45-57H,4-7H2,1-3H3,(H,39,44)/t8-,9-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32+,33?,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
DMYPRRDPOMGEAK-XWDFSUOISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)O)O)CO)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)O)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
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